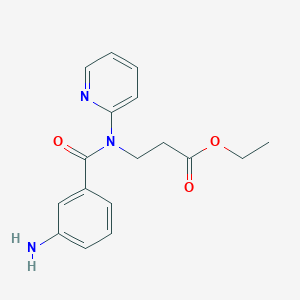
Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate typically involves multiple steps. One common method starts with 4-(methylamino)-3-nitrobenzoic acid, which is converted to 4-(methylamino)-3-nitrobenzoyl chloride. This intermediate is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to form ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The final compound is obtained by reducing this intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate undergoes several types of chemical reactions, including:
Reduction: The nitro group in the intermediate compound is reduced to an amino group.
Substitution: The benzoyl chloride intermediate reacts with ethyl 3-(pyridin-2-ylamino)propanoate in a substitution reaction.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or other metal catalysts.
Substitution: This reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane.
Major Products
The major product of these reactions is this compound, which can be further utilized in the synthesis of pharmacologically active compounds .
科学的研究の応用
Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor used to treat thrombosis and cardiovascular diseases.
Cancer Research: The compound has shown in vitro anti-cancer activity against human gastric cancer cell lines, including SGC-790, MKN-4, and MKN45.
Structural Chemistry: The compound has been studied for its crystal structure using techniques such as IR spectroscopy, 1H NMR, and single crystal X-ray crystallography.
作用機序
The mechanism of action of Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate is primarily related to its role as an intermediate in the synthesis of Dabigatran etexilate. Dabigatran etexilate inhibits thrombin, an enzyme involved in blood clotting, by binding to its active site. This prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation .
類似化合物との比較
Similar Compounds
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound is structurally similar but contains an additional methylamino group.
Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate: Another related compound used in medicinal chemistry.
Uniqueness
Ethyl 3-(3-Amino-N-(pyridin-2-yl)benzamido)propanoate is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Dabigatran etexilate. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and cancer research further highlight its significance .
特性
分子式 |
C17H19N3O3 |
|---|---|
分子量 |
313.35 g/mol |
IUPAC名 |
ethyl 3-[(3-aminobenzoyl)-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-16(21)9-11-20(15-8-3-4-10-19-15)17(22)13-6-5-7-14(18)12-13/h3-8,10,12H,2,9,11,18H2,1H3 |
InChIキー |
QSKAOWDOFOFRGX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





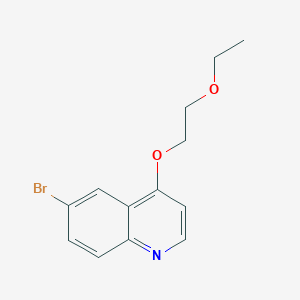
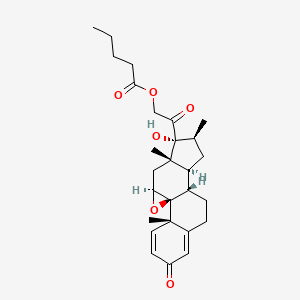
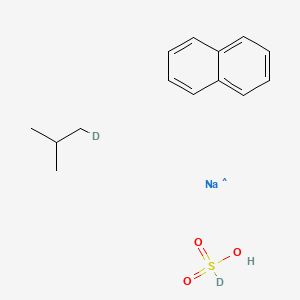

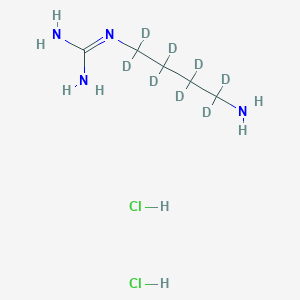
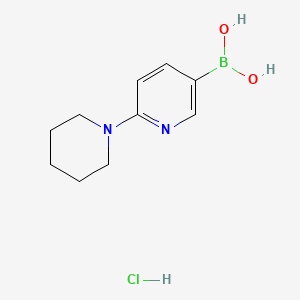
![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)
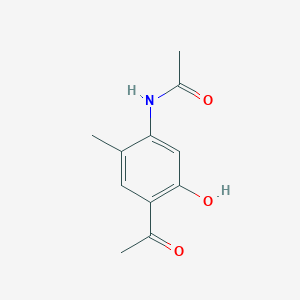
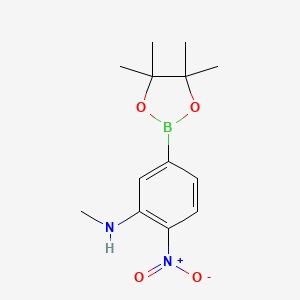
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
